molecular formula C20H13FO2 B14409132 6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol CAS No. 83768-91-6

6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol

Cat. No.: B14409132
CAS No.: 83768-91-6
M. Wt: 304.3 g/mol
InChI Key: ATBDQVARWTZTFX-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is a fluorinated derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol typically involves the fluorination of benzo(a)pyrene derivatives. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated and oxygenated derivatives, which can be further utilized in different applications .

Scientific Research Applications

6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and leading to potential therapeutic effects. It also interacts with various enzymes, affecting their activity and leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Benzo(a)pyrene: The parent compound without the fluorine substitution.

    6-Chloro-2,3-dihydrobenzo(a)pyrene-2,3-diol: A chlorinated analog with similar properties.

    2,3-Dihydrobenzo(a)pyrene-2,3-diol: The non-fluorinated version of the compound.

Uniqueness

6-Fluoro-2,3-dihydrobenzo(a)pyrene-2,3-diol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorination can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

83768-91-6

Molecular Formula

C20H13FO2

Molecular Weight

304.3 g/mol

IUPAC Name

6-fluoro-2,3-dihydrobenzo[h]pyrene-2,3-diol

InChI

InChI=1S/C20H13FO2/c21-19-13-4-2-1-3-11(13)12-6-5-10-9-16(22)20(23)15-8-7-14(19)18(12)17(10)15/h1-9,16,20,22-23H

InChI Key

ATBDQVARWTZTFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2F)C=CC5=C4C(=CC(C5O)O)C=C3

Origin of Product

United States

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